9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one
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Overview
Description
The compound 9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a modified oxolane ring, which is further substituted with a dimethoxyphenyl-diphenylmethoxy group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the design of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and nucleophilic substitution reactions. The starting materials typically include a purine derivative and a suitably protected oxolane ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the oxolane ring can be oxidized to a ketone or carboxylic acid.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the imino group can produce an amine.
Scientific Research Applications
9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one include other purine derivatives and oxolane-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical properties and biological activities. The uniqueness of This compound
Properties
Molecular Formula |
C32H33N5O6 |
---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one |
InChI |
InChI=1S/C32H33N5O6/c1-33-31-35-29-27(30(39)36-31)34-19-37(29)26-17-23(38)25(43-26)18-42-32(20-11-6-4-7-12-20,21-13-8-5-9-14-21)22-15-10-16-24(40-2)28(22)41-3/h4-16,19,23,25-27,38H,17-18H2,1-3H3,(H,33,36,39)/t23-,25+,26+,27?/m0/s1 |
InChI Key |
NEEKMOHIFFYHDS-DMMNFLOASA-N |
Isomeric SMILES |
CN=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=C(C(=CC=C6)OC)OC)O |
Canonical SMILES |
CN=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=C(C(=CC=C6)OC)OC)O |
Origin of Product |
United States |
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